
2-(4-Biphenyl)-4,5-diphenylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Biphenyl)-4,5-diphenylthiazole, also known as BPT or PBD, is a fluorescent organic compound that is widely used in scientific research. It is a thiazole-based molecule that exhibits strong blue fluorescence, making it an ideal probe for various biological and biochemical applications.
作用机制
The mechanism of action of 2-(4-Biphenyl)-4,5-diphenylthiazole involves the formation of an excited state through absorption of light energy. The excited state is highly reactive and can interact with nearby molecules, resulting in fluorescence emission. The fluorescence emission is highly sensitive to the local environment, such as pH, polarity, and viscosity, making this compound an ideal probe for studying biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and reliable probe for scientific research. It does not interfere with the normal functioning of biological systems and can be easily removed from the system through simple purification methods.
实验室实验的优点和局限性
The main advantage of 2-(4-Biphenyl)-4,5-diphenylthiazole is its strong fluorescence properties, which make it an ideal probe for detecting and imaging biological molecules. Its low toxicity and minimal biochemical and physiological effects make it a safe and reliable probe for scientific research. However, this compound has some limitations, such as its limited solubility in water, which can affect its performance in some biological systems. It also has a tendency to aggregate at high concentrations, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of 2-(4-Biphenyl)-4,5-diphenylthiazole in scientific research. One potential application is in the development of biosensors for detecting specific biological molecules, such as disease markers or environmental pollutants. This compound can also be used in the development of new imaging techniques for studying biological systems, such as super-resolution microscopy. Additionally, this compound can be modified to improve its solubility and fluorescence properties, expanding its potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a fluorescent organic compound that has a wide range of scientific research applications. Its strong fluorescence properties, low toxicity, and minimal biochemical and physiological effects make it an ideal probe for detecting and imaging biological molecules. While it has some limitations, there are several future directions for the use of this compound in scientific research, including the development of biosensors and new imaging techniques.
合成方法
The synthesis of 2-(4-Biphenyl)-4,5-diphenylthiazole involves the condensation of 4-biphenylcarboxaldehyde with 4,5-diphenyl-2-thiazolylamine in the presence of a base catalyst. The reaction proceeds via a Schiff base intermediate, which is subsequently cyclized to form the thiazole ring. The final product is obtained by purification through column chromatography. The yield of the synthesis is generally high, and the purity of the product can be easily verified through spectroscopic analysis.
科学研究应用
2-(4-Biphenyl)-4,5-diphenylthiazole has a wide range of scientific research applications, primarily due to its strong fluorescence properties. It is commonly used as a fluorescent probe for detecting biological molecules, such as proteins, nucleic acids, and lipids. This compound can also be used as a fluorescent label for imaging cells and tissues, as well as for monitoring biochemical reactions in real-time.
属性
IUPAC Name |
4,5-diphenyl-2-(4-phenylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NS/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-28-25(22-12-6-2-7-13-22)26(29-27)23-14-8-3-9-15-23/h1-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPDDQXVOZIWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

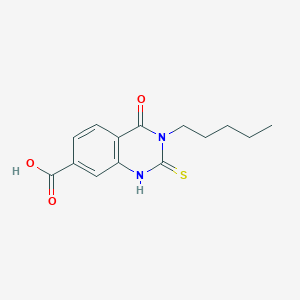
![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2817969.png)
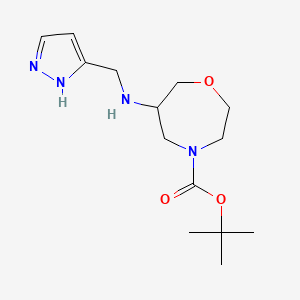

![2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one](/img/structure/B2817972.png)
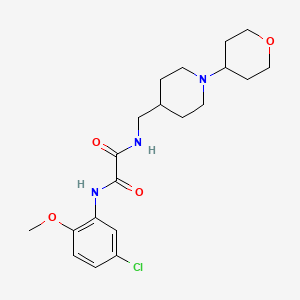
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2817975.png)
![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)
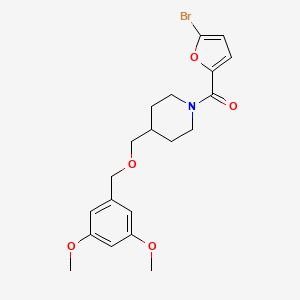


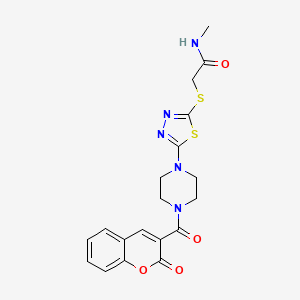
![2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817986.png)